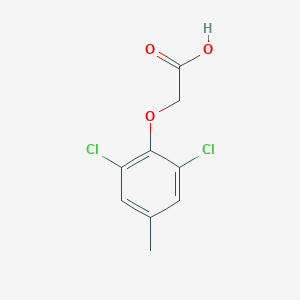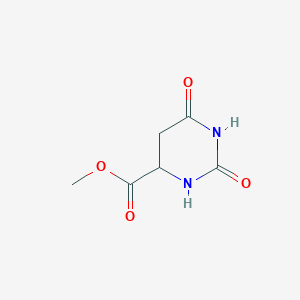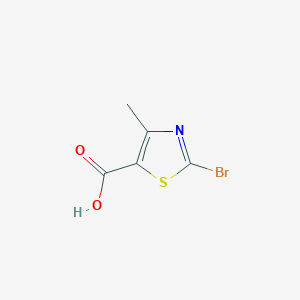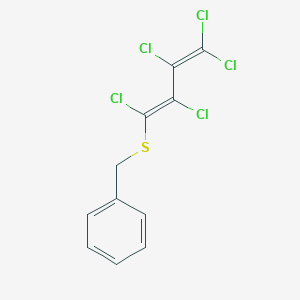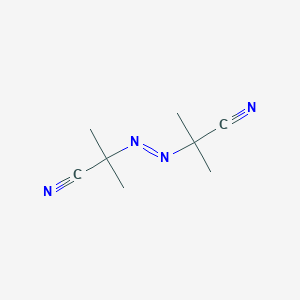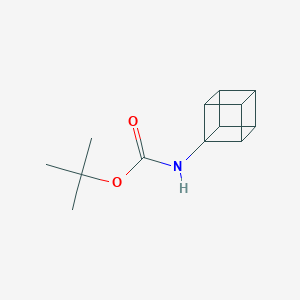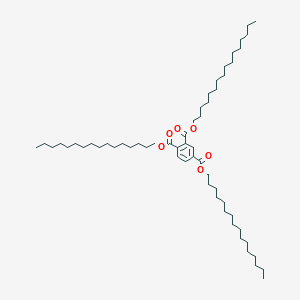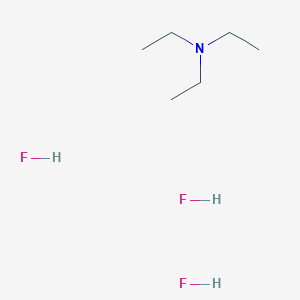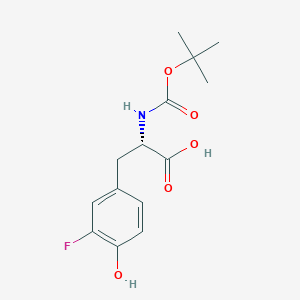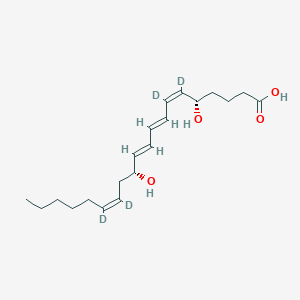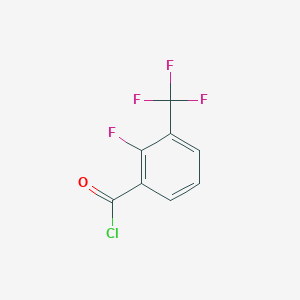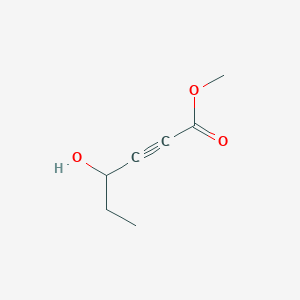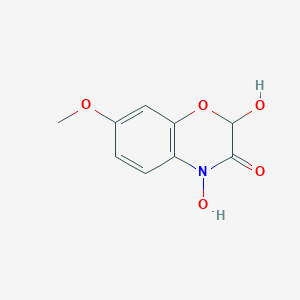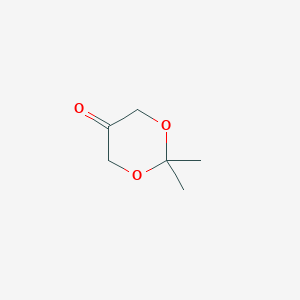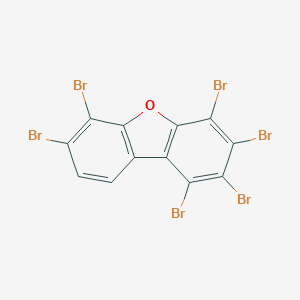
1,2,3,4,6,7-Hexabromodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,6,7-Hexabromodibenzofuran (HxBDF) is a toxic compound that belongs to the group of brominated flame retardants. It is a persistent organic pollutant (POP) that poses a significant threat to the environment and human health. HxBDF is produced as a byproduct during the manufacturing of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants in various products, including electronics, textiles, and plastics.
Mechanism Of Action
The mechanism of action of 1,2,3,4,6,7-Hexabromodibenzofuran is not fully understood, but it is believed to involve the disruption of cellular signaling pathways and the induction of oxidative stress. 1,2,3,4,6,7-Hexabromodibenzofuran can also bind to and activate aryl hydrocarbon receptors (AhRs), which are involved in the regulation of gene expression and cellular differentiation.
Biochemical And Physiological Effects
1,2,3,4,6,7-Hexabromodibenzofuran has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the disruption of hormone signaling, and the induction of DNA damage. 1,2,3,4,6,7-Hexabromodibenzofuran can also cause oxidative stress and inflammation, which can lead to tissue damage and cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2,3,4,6,7-Hexabromodibenzofuran in laboratory experiments is its high toxicity, which allows for the study of its effects at low concentrations. However, 1,2,3,4,6,7-Hexabromodibenzofuran is also highly persistent and bioaccumulative, which can make it difficult to control for environmental exposure in laboratory settings.
List of
Future Directions
1. Investigating the effects of 1,2,3,4,6,7-Hexabromodibenzofuran on the microbiome and gut health.
2. Studying the synergistic effects of 1,2,3,4,6,7-Hexabromodibenzofuran and other flame retardants on human health.
3. Developing new methods for the detection and analysis of 1,2,3,4,6,7-Hexabromodibenzofuran in environmental samples.
4. Examining the effects of 1,2,3,4,6,7-Hexabromodibenzofuran on non-human species, including wildlife and aquatic organisms.
5. Investigating the potential for 1,2,3,4,6,7-Hexabromodibenzofuran to bioaccumulate in food chains and impact human health through the consumption of contaminated food.
6. Developing new flame retardant technologies that do not rely on the use of toxic compounds like 1,2,3,4,6,7-Hexabromodibenzofuran.
7. Studying the long-term effects of 1,2,3,4,6,7-Hexabromodibenzofuran exposure on human health, including the potential for chronic diseases such as cancer and neurological disorders.
Synthesis Methods
1,2,3,4,6,7-Hexabromodibenzofuran is synthesized by the bromination of dibenzofuran using a mixture of bromine and iron as a catalyst. The reaction takes place at high temperatures and yields a mixture of brominated dibenzofurans, including 1,2,3,4,6,7-Hexabromodibenzofuran.
Scientific Research Applications
1,2,3,4,6,7-Hexabromodibenzofuran has been extensively studied for its toxicological properties, including its effects on the environment and human health. Scientific research has shown that 1,2,3,4,6,7-Hexabromodibenzofuran is a potent neurotoxin that can cause developmental and reproductive abnormalities, as well as immunotoxicity and carcinogenicity.
properties
CAS RN |
124388-78-9 |
|---|---|
Product Name |
1,2,3,4,6,7-Hexabromodibenzofuran |
Molecular Formula |
C12H2Br6O |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
1,2,3,4,6,7-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
InChI Key |
YIOFXZCOWPMYPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Other CAS RN |
124388-78-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



